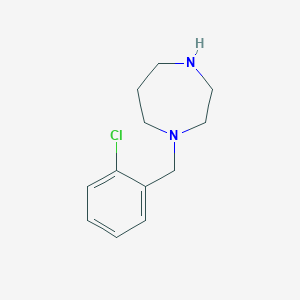

1-(2-氯苄基)-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the specific synthesis process for “1-(2-Chlorobenzyl)-1,4-diazepane” is not available, benzyl chloride, a related compound, is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .Chemical Reactions Analysis

Benzyl chloride, a related compound, is a precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .科学研究应用

多组分反应和环化

- 利用 Ugi 多组分反应和分子内 SN2 反应的两步法可以有效合成二氮杂环戊烷体系。这种方法在不同的环化条件下生成 1-磺酰基四氢苯并[e]-1,4-二氮杂环戊-1-酮和脂肪族 1-磺酰基 1,4-二氮杂环戊-5-酮,突出了二氮杂环戊烷在有机合成中的多功能性 (Banfi 等人,2007 年)。

微波辅助合成

- 已开发出一种有效的方法,通过微波辅助合成 7-取代-1,4-二氮杂环戊-5-酮来合成 1,4-二氮杂环戊烷衍生物。此过程以其快速完成和良好的产率而著称,随后的催化还原提供了 1,4-二氮杂环戊-5-酮和 1,4-二氮杂环戊烷 (Wlodarczyk 等人,2007 年)。

催化和机理研究

- 已分离出具有双(酚盐)配体的不对称钼(VI)二氧配合物,包括 1,4-二氮杂环戊烷的衍生物,并将其作为钼氧转移酶的官能模型进行研究。这些研究为二氮杂环戊烷衍生物的反应性和潜在催化应用提供了宝贵的见解 (Mayilmurugan 等人,2011 年)。

多米诺合成工艺

- 已利用涉及原位生成氮杂-纳扎罗夫试剂和环化的多米诺工艺来合成 1,4-二氮杂环戊烷和苯并[b][1,4]二氮杂环戊烷。这种方法强调了使用二氮杂环戊烷骨架构建复杂杂环体系的效率和原子经济性 (Maiti 等人,2020 年)。

环氧化和立体选择性

- 已研究了具有双酚盐配体的锰(III)配合物,包括 1,4-二氮杂环戊烷衍生物,作为烯烃环氧化反应的催化剂。该研究重点研究了配体路易斯碱性对环氧化过程反应性和选择性的影响,证明了二氮杂环戊烷衍生物在微调催化反应中的潜力 (Sankaralingam 和 Palaniandavar,2014 年)。

作用机制

Target of Action

Compounds similar to “1-(2-Chlorobenzyl)-1,4-diazepane” often target specific enzymes or receptors in the body. For example, benzyl chloroformate, a compound with a similar structure, is often used for amine group protection in organic synthesis .

Mode of Action

The mode of action of such compounds often involves interactions with their targets that lead to changes in the biochemical processes within the cell. For instance, benzyl chloroformate acts as a protecting group for amines, suppressing the nucleophilic and basic properties of the N lone pair .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, benzimidazole, a compound with a similar structure, has been found to have diverse pharmacological activities, affecting multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-Chlorobenzyl)-1,4-diazepane” would depend on its specific chemical structure and the biological system in which it is used. For instance, a study on the metabolism of some 2′-substituted 9-benzyladenines by hamster hepatic microsomes found that the N1-oxide was the major metabolite for 2-chlorobenzyladenine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, benzyl chloroformate is often used for amine group protection in organic synthesis, which can have various effects depending on the specific context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “1-(2-Chlorobenzyl)-1,4-diazepane”. For instance, benzyl chloroformate is a water-sensitive compound that degrades in contact with water .

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMQQFQWZMWCMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6-trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565305.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B2565309.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(phenyl)methanone](/img/structure/B2565310.png)

![2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2565311.png)

![diethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2565315.png)